N-(6-aminohexyl)naphthalene-2-sulfonamide hydrochloride
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Description
N-(6-aminohexyl)naphthalene-2-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C16H23ClN2O2S and its molecular weight is 342.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-(6-Aminohexyl)-2-Naphthalenesulfonamide Hydrochloride, also known as W-5 Isomer Hydrochloride, primarily targets calmodulin . Calmodulin is a calcium-binding messenger protein expressed in all eukaryotic cells . It is involved in many calcium-mediated cellular signal transduction pathways and plays a crucial role in numerous cellular processes .
Mode of Action
W-5 Isomer Hydrochloride is a calmodulin antagonist . It binds directly to the calmodulin enzyme, thereby inhibiting its action . This interaction disrupts the normal functioning of calmodulin, affecting the calcium-mediated cellular processes that it regulates .
Biochemical Pathways
The inhibition of calmodulin by W-5 Isomer Hydrochloride affects various biochemical pathways. For instance, in the seedlings of Panax ginseng, it has been found to influence the abscisic acid-induced antioxidant defense pathway . The compound’s action on calmodulin disrupts the normal signal transduction in this pathway, affecting the plant’s antioxidant defense .
Result of Action
The inhibition of calmodulin by W-5 Isomer Hydrochloride can lead to various molecular and cellular effects. For example, in the seedlings of Panax ginseng, it was found to suppress the up-regulation of antioxidant and calmodulin genes . This suggests that the compound’s action can influence gene expression and cellular responses .
Biochemical Analysis
Biochemical Properties
N-(6-aminohexyl)naphthalene-2-sulfonamide hydrochloride has been identified as a calmodulin antagonist . It interacts with calmodulin, a protein that plays a key role in calcium signaling within cells . The nature of this interaction involves the inhibition of calmodulin-activated phosphodiesterase .
Cellular Effects
In cellular processes, this compound has been observed to induce limited myeloid differentiation of the human promyelocytic cell line, HL-60 . It also augments the differentiation observed when HL-60 cells are induced with retinoic acid, dimethyl sulfoxide, or dibutyryl cyclic adenosine monophosphate .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its binding interactions with calmodulin . This binding inhibits the activity of calmodulin-activated phosphodiesterase, potentially leading to changes in cyclic nucleotide levels within the cell .
Metabolic Pathways
Its interaction with calmodulin suggests it may influence pathways regulated by calcium signaling .
Properties
IUPAC Name |
N-(6-aminohexyl)naphthalene-2-sulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S.ClH/c17-11-5-1-2-6-12-18-21(19,20)16-10-9-14-7-3-4-8-15(14)13-16;/h3-4,7-10,13,18H,1-2,5-6,11-12,17H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIMXHUUJSFGDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCCCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.